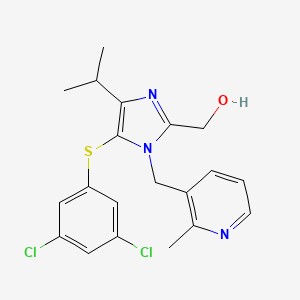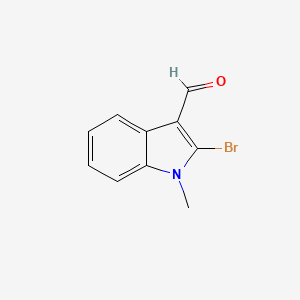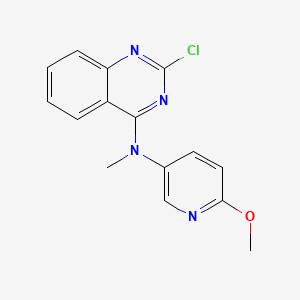
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chloro substituent at the second position, a methoxy group at the sixth position of the pyridine ring, and a methyl group attached to the nitrogen atom at the fourth position of the quinazoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide. The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the bicyclic structure.
-
Introduction of the Chloro Substituent: : The chloro substituent at the second position can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed under reflux conditions to ensure complete substitution.
-
Attachment of the Pyridine Ring: : The pyridine ring with a methoxy group at the sixth position can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the chloroquinazoline intermediate with a suitable pyridine derivative, such as 6-methoxypyridine-3-amine, under basic conditions.
-
Methylation of the Nitrogen Atom: : The final step involves the methylation of the nitrogen atom at the fourth position of the quinazoline ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Large-scale production may also require the use of specialized equipment and reaction conditions to ensure safety and efficiency.
化学反应分析
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the chloro substituent or the quinazoline ring, leading to the formation of dechlorinated or reduced quinazoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
-
Substitution: : The chloro substituent at the second position can be replaced by various nucleophiles through nucleophilic substitution reactions
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
-
Biology: : In biological research, the compound is studied for its potential interactions with various biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
-
Medicine: : The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
作用机制
The mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:
-
2-Chloro-N-(6-methoxypyridin-3-yl)acetamide: : This compound shares the pyridine and chloro substituents but lacks the quinazoline core, resulting in different chemical and biological properties.
-
N-(6-Methoxypyridin-3-yl)-N-methylquinazolin-4-amine: : This compound lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.
-
2-Chloro-N-(pyridin-3-yl)-N-methylquinazolin-4-amine: : This compound lacks the methoxy group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and the quinazoline core, which confer distinct chemical and biological properties that can be exploited in various research applications.
属性
CAS 编号 |
827030-65-9 |
|---|---|
分子式 |
C15H13ClN4O |
分子量 |
300.74 g/mol |
IUPAC 名称 |
2-chloro-N-(6-methoxypyridin-3-yl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H13ClN4O/c1-20(10-7-8-13(21-2)17-9-10)14-11-5-3-4-6-12(11)18-15(16)19-14/h3-9H,1-2H3 |
InChI 键 |
WNVZXGOITGYARK-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CN=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

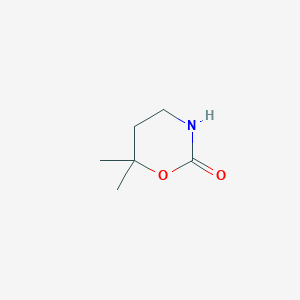
![1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole](/img/structure/B8746852.png)
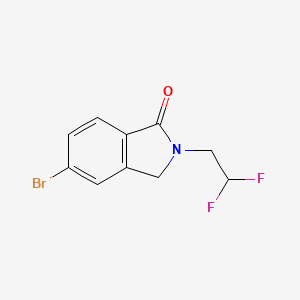
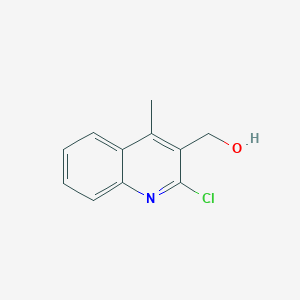
![10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8746882.png)
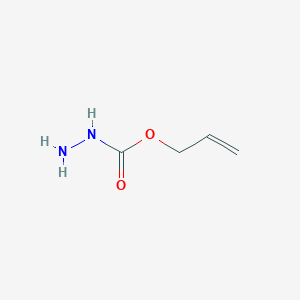
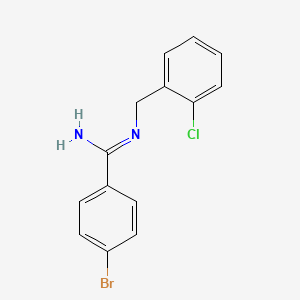

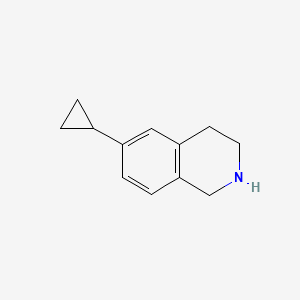
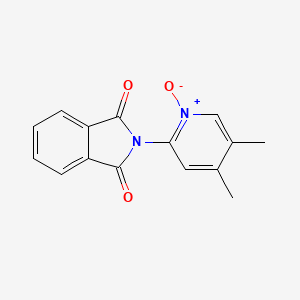
![4-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B8746932.png)

